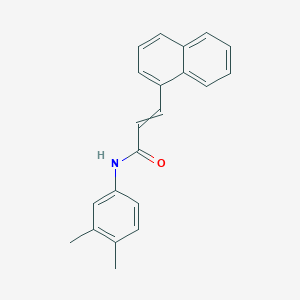
(2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a naphthalene ring and a substituted phenyl group, connected by a prop-2-enamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3,4-dimethylphenylamine with 3-(naphthalen-1-yl)prop-2-enoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction of the double bond in the prop-2-enamide linkage can yield the corresponding saturated amide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and naphthalene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Naphthoquinones.
Reduction: Saturated amides.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, while the amide linkage may form hydrogen bonds with biological macromolecules.
類似化合物との比較
Similar Compounds
(2E)-N-(3,4-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the naphthalene ring, which may affect its biological activity.
(2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-2-yl)prop-2-enamide: Positional isomer with the naphthalene ring in a different position.
Uniqueness
The presence of both the naphthalene ring and the substituted phenyl group in (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide provides a unique combination of electronic and steric properties, potentially leading to distinct reactivity and biological activity.
特性
分子式 |
C21H19NO |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C21H19NO/c1-15-10-12-19(14-16(15)2)22-21(23)13-11-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3,(H,22,23) |
InChIキー |
AGISHRROGWYVBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


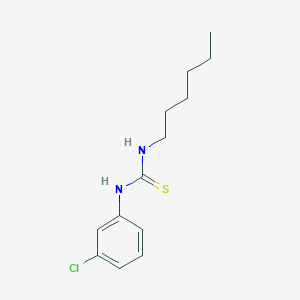
![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12457927.png)
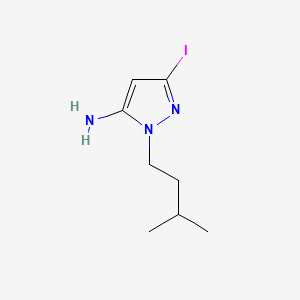
![3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12457938.png)
![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12457951.png)
![4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid](/img/structure/B12457954.png)
![2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide](/img/structure/B12457956.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12457957.png)
![N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12457969.png)
![5-[(1R,3aR,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-10-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pyran-2-one](/img/structure/B12457976.png)
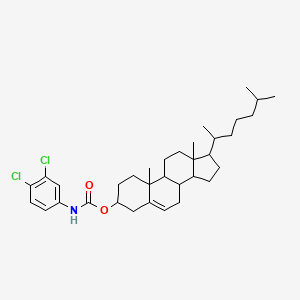
![2-{4-[1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12457989.png)
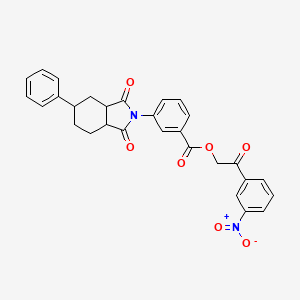
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458000.png)
